molecular formula C9H17ClO4S2 B13644198 1-(2,2-Dimethyl-3-(methylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride

1-(2,2-Dimethyl-3-(methylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride

Katalognummer: B13644198
Molekulargewicht: 288.8 g/mol
InChI-Schlüssel: PUJUNNVKAMJXBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is an organosulfur compound. This compound is characterized by the presence of a cyclopropane ring and two sulfonyl chloride groups, which make it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride to produce methanesulfonyl chloride . This intermediate can then be reacted with a suitable cyclopropane derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Wirkmechanismus

The mechanism of action of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack . This reactivity is utilized in various chemical transformations and modifications of biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and two sulfonyl chloride groups. This combination provides distinct reactivity and steric properties, making it a valuable reagent in organic synthesis and various applications .

Eigenschaften

Molekularformel

C9H17ClO4S2

Molekulargewicht

288.8 g/mol

IUPAC-Name

1-(2,2-dimethyl-3-methylsulfonylpropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S2/c1-8(2,7-15(3,11)12)6-9(4-5-9)16(10,13)14/h4-7H2,1-3H3

InChI-Schlüssel

PUJUNNVKAMJXBL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1(CC1)S(=O)(=O)Cl)CS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.